molecular formula C8H6BrN3O2 B1433832 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate CAS No. 1622993-11-6

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Cat. No. B1433832
Key on ui cas rn: 1622993-11-6
M. Wt: 256.06 g/mol
InChI Key: IDVMYYPMNGQJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09440970B2

Procedure details

A 1 N sodium hydroxide aqueous solution (150 ml) was added to a methanol (150 ml) suspension of the methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (10 g) obtained in (Example 3.15) , and the obtained mixture was then stirred for 30 minutes. Thereafter, about half of the solvent was distilled away under reduced pressure, and the residue was then adjusted to pH 4 by addition of 3 N hydrochloric acid (50 ml). The precipitated solid was collected by filtration, and was then successively washed with water (50 ml) and methyl tert-butyl ether (20 ml). The obtained solid was subjected to azeotropy with toluene to obtain the title compound (9.0 g) in the form of a white solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[N:16]=[C:7]2[CH:8]=[C:9]([C:12]([O:14]C)=[O:13])[CH:10]=[CH:11][N:6]2[N:5]=1>CO>[Br:3][C:4]1[N:16]=[C:7]2[CH:8]=[C:9]([C:12]([OH:14])=[O:13])[CH:10]=[CH:11][N:6]2[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NN2C(C=C(C=C2)C(=O)OC)=N1
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the obtained mixture was then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in (Example 3.15)
DISTILLATION
Type
DISTILLATION
Details
Thereafter, about half of the solvent was distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was then adjusted to pH 4 by addition of 3 N hydrochloric acid (50 ml)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
was then successively washed with water (50 ml) and methyl tert-butyl ether (20 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=NN2C(C=C(C=C2)C(=O)O)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.